molecular formula C24H20O3 B11155694 8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one

8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11155694
M. Wt: 356.4 g/mol
InChI Key: HNGRAORUCDATBE-UHFFFAOYSA-N
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Description

Chemical Structure and Molecular Formula
8-Methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 8, a phenyl group at position 4, and a (3-methylphenyl)methoxy group at position 5. Its molecular formula is C₂₄H₂₀O₃, with a molecular weight of 356.42 g/mol . The (3-methylphenyl)methoxy substituent distinguishes it from positional isomers and analogs with varying substituents on the benzyl or chromen rings.

For example, and describe the preparation of 7-alkoxy coumarins using sulfuric acid-mediated reactions, which could be adapted for introducing the (3-methylphenyl)methoxy group .

Potential Applications Coumarin derivatives are widely studied for biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Properties

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

8-methyl-7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C24H20O3/c1-16-7-6-8-18(13-16)15-26-22-12-11-20-21(19-9-4-3-5-10-19)14-23(25)27-24(20)17(22)2/h3-14H,15H2,1-2H3

InChI Key

HNGRAORUCDATBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as using environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one and its analogs:

Compound Name Molecular Formula Substituent at Position 7 Molecular Weight (g/mol) Notable Properties/Activities References
This compound (Target) C₂₄H₂₀O₃ (3-Methylphenyl)methoxy 356.42 N/A (Theoretical based on analogs)
8-Methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one C₂₄H₂₀O₃ (4-Methylphenyl)methoxy 356.42 Structural isomer; potential steric effects
7-((5-((4-Chlorophenyl)amino)-6-chloro-1,3,4-thiadiazol-2-yl)methoxy)-4-phenyl-2H-chromen-2-one C₂₄H₁₆Cl₂N₄O₃S Thiadiazole with chlorophenyl and amino groups 523.38 Cytotoxic (IC₅₀ = 2.63 ± 0.17 mM)
8-Methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one C₂₅H₂₀O₄ 2-(4-Methylphenyl)-2-oxoethoxy 384.43 Enhanced hydrophilicity due to ketone group
8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one C₂₁H₂₀O₃ Alkenyloxy (3-methylbut-2-enyl) 332.38 Flexible substituent; potential conformational variability
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one C₂₀H₂₀O₃ 2-Methylpropoxy 316.37 Stabilized by π-π stacking in crystal lattice

Key Comparative Insights:

Substituent Position and Steric Effects The 3-methylphenyl vs. 4-methylphenyl positional isomers (C₂₄H₂₀O₃) differ in steric hindrance. In contrast, the 2-(4-methylphenyl)-2-oxoethoxy substituent (C₂₅H₂₀O₄) adds a ketone group, increasing polarity and hydrophilicity .

Heterocyclic vs. Aromatic Substituents

  • Thiadiazole-containing derivatives (e.g., C₂₄H₁₆Cl₂N₄O₃S) exhibit marked cytotoxicity, likely due to enhanced electron-withdrawing effects and interactions with cellular targets .
  • Simple benzyloxy or alkenyloxy groups (e.g., C₂₁H₂₀O₃) may prioritize membrane permeability over target specificity .

Crystallographic and Stability Considerations

  • Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one form stable crystals via intramolecular C–H···O contacts and π-π stacking, critical for pharmaceutical formulation .
  • The target compound’s (3-methylphenyl)methoxy group may similarly influence packing efficiency but requires empirical validation.

Synthetic Complexity

  • Thiadiazole and triazole derivatives require multi-step syntheses (e.g., sulfuric acid-mediated cyclization in ), whereas benzyloxy analogs are typically synthesized via simpler alkylation reactions .

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